

Spectroscopic data (NMR, IR, MS) of 2-Methylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

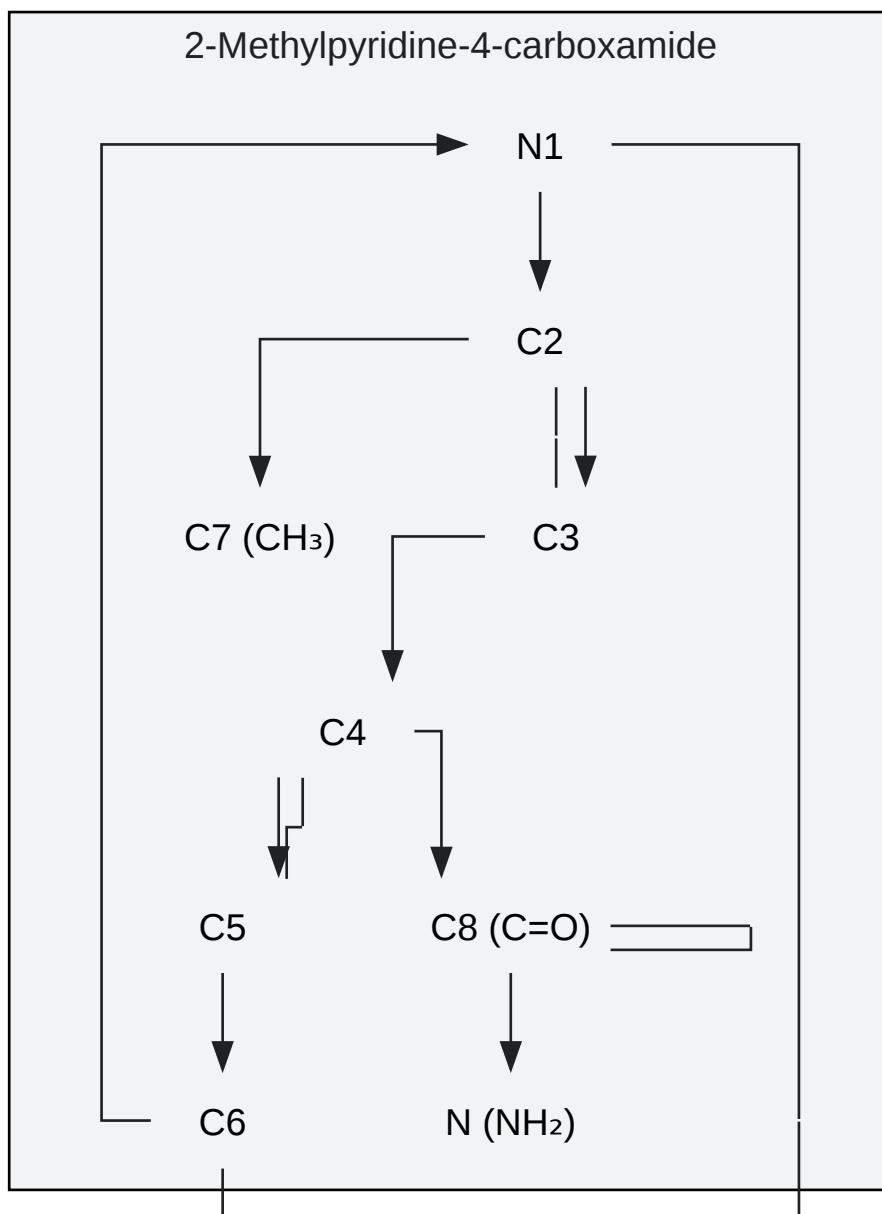
Compound of Interest

Compound Name: 2-Methylpyridine-4-carboxamide

Cat. No.: B099329

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2-Methylpyridine-4-carboxamide**


Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **2-Methylpyridine-4-carboxamide** (IUPAC Name: **2-methylpyridine-4-carboxamide**), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of both isonicotinamide (a form of vitamin B3) and picoline, its structural confirmation is paramount for researchers in drug development and chemical synthesis. This document serves as an authoritative reference, detailing the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind spectral features, provide validated experimental protocols, and present the data in a clear, accessible format for scientists and researchers.

Introduction and Molecular Structure

2-Methylpyridine-4-carboxamide is a bifunctional molecule featuring a pyridine ring substituted with a methyl group at the 2-position and a carboxamide group at the 4-position. This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its spectroscopic signature. Understanding these signatures is critical for verifying its synthesis, assessing purity, and studying its interactions in various chemical and biological systems.

The structural analysis begins with a clear atom-numbering system, which is essential for the unambiguous assignment of signals in NMR spectroscopy.

[Click to download full resolution via product page](#)

Figure 1: Molecular structure and IUPAC numbering of **2-Methylpyridine-4-carboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Methylpyridine-4-carboxamide**, both ¹H and ¹³C NMR provide

definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine ring, the methyl protons, and the two amide protons. The electron-withdrawing nature of the nitrogen atom and the carboxamide group, combined with the electron-donating methyl group, creates a unique electronic environment for each proton.

Predicted ¹H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Rationale
H6	~8.5 - 8.7	Doublet (d)	1H	$J(H6-H5) \approx 5-6$	Adjacent to ring nitrogen, highly deshielded.
H5	~7.6 - 7.8	Doublet of Doublets (dd)	1H	$J(H5-H6) \approx 5-6, J(H5-H3) \approx 1-2$	Coupled to both H6 and H3 (meta-coupling).
H3	~7.5 - 7.7	Singlet (s) or narrow doublet	1H	$J(H3-H5) \approx 1-2$	Adjacent to the methyl-substituted carbon; meta-coupled to H5.
$-\text{CH}_3$ (C7)	~2.5 - 2.6	Singlet (s)	3H	N/A	Methyl group attached to the aromatic ring.
$-\text{CONH}_2$	~7.5 - 8.5	Broad Singlet (br s)	2H	N/A	Protons on nitrogen; signal is often broad due to quadrupolar relaxation and exchange.

Expertise in Interpretation:

- The downfield shift of H6 is a classic feature of pyridines, caused by the inductive effect and anisotropy of the nitrogen atom.
- The amide protons often appear as two separate broad signals at low temperatures due to restricted rotation around the C-N bond, but typically appear as one broad signal at room temperature. Their chemical shift is highly dependent on solvent and concentration. A D₂O exchange experiment would confirm this assignment, as the amide protons would be replaced by deuterium, causing the signal to disappear.

Protocol for ¹H NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **2-Methylpyridine-4-carboxamide** in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amides as it slows the exchange of NH protons, resulting in sharper signals.
- Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
- Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal of the solvent.
- Acquisition Parameters:
 - Pulse Program: Standard 1D proton experiment (e.g., ' zg30').
 - Spectral Width: ~16 ppm (centered around 6 ppm).
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay (D1): 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like TMS (δ 0.00 ppm).

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected: five for the pyridine ring carbons and one for the methyl carbon, plus the carbonyl carbon of the amide.

Predicted ^{13}C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (C8)	~165 - 170	Carbonyl carbon of the amide group.
C2	~157 - 160	Substituted with a methyl group and adjacent to nitrogen; highly deshielded.
C6	~148 - 151	Adjacent to nitrogen; deshielded.
C4	~142 - 145	Substituted with the electron-withdrawing carboxamide group.
C5	~120 - 123	Aromatic CH carbon.
C3	~118 - 121	Aromatic CH carbon.
-CH ₃ (C7)	~22 - 25	Aliphatic methyl carbon attached to an sp ² carbon.

Protocol for ^{13}C NMR Data Acquisition

- **Sample Preparation:** Use the same sample as prepared for ^1H NMR, though a higher concentration (20-50 mg) is beneficial for reducing acquisition time.
- **Instrument Setup:** Use a broadband probe on a 400 MHz (or higher) spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').

- Spectral Width: ~220-240 ppm.
- Acquisition Time: ~1-1.5 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans: 512-2048, as ^{13}C has a low natural abundance.
- Processing: Process the data similarly to the ^1H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Key Vibrational Frequencies

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3400 - 3100	N-H Stretch	Primary Amide (-CONH ₂)	Strong, often two bands (asymmetric & symmetric)
3100 - 3000	C-H Stretch	Aromatic	Medium
2980 - 2850	C-H Stretch	Methyl (-CH ₃)	Medium-Weak
~1680 - 1650	C=O Stretch (Amide I band)	Amide	Strong
~1620 - 1580	N-H Bend (Amide II band)	Amide	Strong
1600 - 1450	C=C and C=N Ring Stretches	Pyridine Ring	Medium-Strong, multiple bands
~1400	C-N Stretch	Amide	Medium

Expertise in Interpretation: The two most diagnostic peaks are the strong C=O stretch (Amide I) around 1670 cm^{-1} and the N-H stretches above 3100 cm^{-1} . The presence of two N-H bands (symmetric and asymmetric) is a definitive indicator of a primary amide ($-\text{NH}_2$). The exact positions of these bands can be influenced by hydrogen bonding, which is expected to be significant in the solid state.

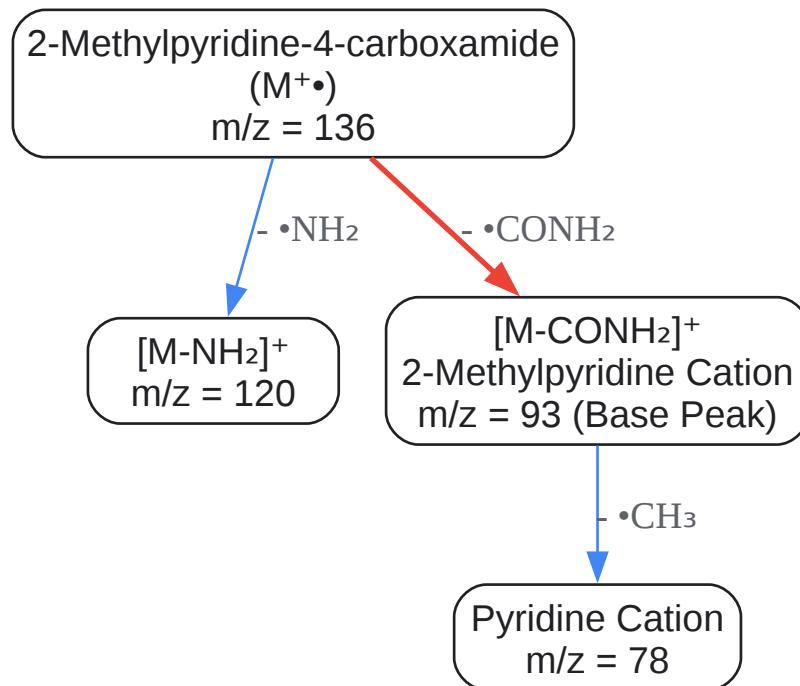
Protocol for FTIR Data Acquisition (ATR Method)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
- Sample Application: Place a small amount of the solid **2-Methylpyridine-4-carboxamide** powder onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using Electron Ionization (EI), we can predict a characteristic fragmentation pathway.

Molecular Ion and Fragmentation Pattern


- Molecular Formula: $\text{C}_7\text{H}_8\text{N}_2\text{O}$
- Molecular Weight: 136.15 g/mol
- Molecular Ion ($\text{M}^{+\bullet}$): An intense peak is expected at $\text{m/z} = 136$. The odd molecular weight is consistent with the nitrogen rule (two nitrogen atoms).

Predicted Major Fragments

m/z	Fragment Lost	Proposed Fragment Structure
120	•NH ₂	[M - NH ₂] ⁺
108	C=O	[M - CO] ⁺ • (less common for amides)
93	•CONH ₂	[M - CONH ₂] ⁺ (2-methylpyridine cation)
78	•CH ₃	[M - CH ₃] ⁺ (less likely as primary fragmentation)
66	C ₂ H ₂	[m/z 92 - C ₂ H ₂] ⁺ (from pyridine ring fragmentation)

Fragmentation Workflow:

The primary fragmentation is expected to be the alpha-cleavage of the carboxamide group, leading to the highly stable 2-methylpyridine cation.

[Click to download full resolution via product page](#)

Figure 2: Predicted major fragmentation pathway for **2-Methylpyridine-4-carboxamide** in EI-MS.

Protocol for EI-MS Data Acquisition

- **Sample Introduction:** Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).
- **Ionization:** Bombard the vaporized sample with a high-energy electron beam (standard energy is 70 eV) in the ion source.
- **Mass Analysis:** Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library data if available.

Conclusion

The structural elucidation of **2-Methylpyridine-4-carboxamide** is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework. FTIR spectroscopy confirms the presence of key functional groups, particularly the primary amide. Mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the carboxamide moiety. Together, these techniques provide a robust and self-validating "fingerprint" for the molecule, ensuring its identity and purity for researchers and scientists in the field of drug development and chemical synthesis.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- National Institute of Standards and Technology (NIST).NIST Chemistry WebBook. [Link]
- PubChem, National Center for Biotechnology Information.2-Methylpyridine Compound Summary. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Chemguide.
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 2-Methylpyridine-4-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099329#spectroscopic-data-nmr-ir-ms-of-2-methylpyridine-4-carboxamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com